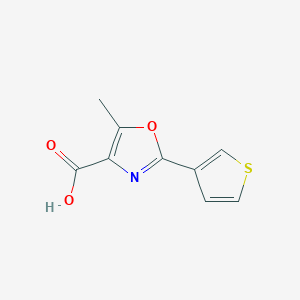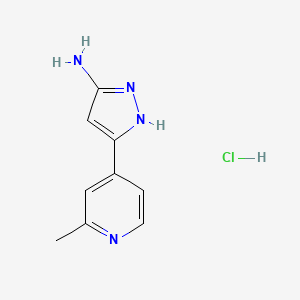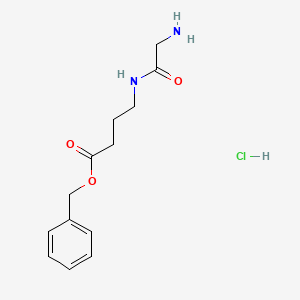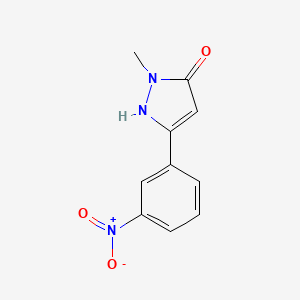
N-(6-Chloro-4-methyl-3-pyridazinyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(6-Chloro-4-methyl-3-pyridazinyl)acetamide is a chemical compound belonging to the pyridazine family Pyridazines are heterocyclic aromatic organic compounds characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 2
準備方法
The synthesis of N-(6-Chloro-4-methyl-3-pyridazinyl)acetamide typically involves the reaction of 6-chloro-4-methyl-3-pyridazinecarboxylic acid with acetic anhydride in the presence of a catalyst. The reaction conditions often include heating the mixture to a specific temperature to facilitate the formation of the acetamide group. Industrial production methods may involve optimizing the reaction conditions to increase yield and purity, such as using different solvents or catalysts.
化学反応の分析
N-(6-Chloro-4-methyl-3-pyridazinyl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The chloro group in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
Hydrolysis: The acetamide group can undergo hydrolysis in the presence of acidic or basic conditions, leading to the formation of the corresponding carboxylic acid and amine.
科学的研究の応用
N-(6-Chloro-4-methyl-3-pyridazinyl)acetamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds.
Biological Studies: The compound is used in biological research to study its effects on different biological pathways and molecular targets.
Industrial Applications: It is utilized in the synthesis of agrochemicals and other industrial chemicals due to its versatile reactivity.
作用機序
The mechanism of action of N-(6-Chloro-4-methyl-3-pyridazinyl)acetamide involves its interaction with specific molecular targets in biological systems. The compound can inhibit certain enzymes or receptors, leading to its pharmacological effects. For example, pyridazine derivatives have been shown to inhibit platelet aggregation and possess anti-inflammatory properties . The exact molecular pathways involved depend on the specific structure and functional groups present in the compound.
類似化合物との比較
N-(6-Chloro-4-methyl-3-pyridazinyl)acetamide can be compared with other pyridazine derivatives, such as:
N-(6-Chloro-3-pyridazinyl)-4-nitrobenzamide: This compound has a similar pyridazine core but with different substituents, leading to variations in its chemical reactivity and biological activity.
N-(6-Chloro-3-pyridazinyl)acetamide: Another closely related compound with slight structural differences that can affect its pharmacological properties.
特性
分子式 |
C7H8ClN3O |
|---|---|
分子量 |
185.61 g/mol |
IUPAC名 |
N-(6-chloro-4-methylpyridazin-3-yl)acetamide |
InChI |
InChI=1S/C7H8ClN3O/c1-4-3-6(8)10-11-7(4)9-5(2)12/h3H,1-2H3,(H,9,11,12) |
InChIキー |
GLADTMQAGMTKLA-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=NN=C1NC(=O)C)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-butyl-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B13699789.png)













